molecular formula C6H8FNO3 B6213775 (2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 2728725-64-0

(2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B6213775
CAS No.: 2728725-64-0
M. Wt: 161.13 g/mol
InChI Key: IZQDTWWMACMHQO-DMTCNVIQSA-N
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Description

“(2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid” is a chemical compound with the IUPAC name (2S,4R)-4-fluoro-2-pyrrolidinecarboxylic acid . It has a molecular weight of 133.12 .


Synthesis Analysis

The synthesis of this compound or its similar derivatives has been reported in several studies. For instance, a study reported the synthesis of a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[^18F]fluorobutanoic acid, which was designed and synthesized . The total synthesis time was 120 minutes from the end-of-bombardment, and the non-decay-corrected radiochemical yield of [^18F]1 was about 10% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 . This indicates that the compound has a pyrrolidine ring with a fluorine atom at the 4th position and a carboxylic acid group at the 2nd position .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 133.12 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if the user feels unwell .

Future Directions

The compound and its derivatives could potentially be used in the development of new glutamine-metabolizing PET imaging agents, which could be useful for tumor diagnosis and treatment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-proline", "methyl 4-fluoro-2-oxobutanoate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of L-proline to L-proline methyl ester hydrochloride", "React L-proline with hydrochloric acid and methanol to form L-proline methyl ester hydrochloride", "Step 2: Preparation of methyl 4-fluoro-2-oxobutanoate", "React methyl acetoacetate with sodium borohydride and hydrogen chloride to form methyl 4-fluoro-2-oxobutanoate", "Step 3: Synthesis of (2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid", "React L-proline methyl ester hydrochloride and methyl 4-fluoro-2-oxobutanoate in the presence of sodium hydroxide and diethyl ether to form (2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid" ] }

CAS No.

2728725-64-0

Molecular Formula

C6H8FNO3

Molecular Weight

161.13 g/mol

IUPAC Name

(2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8FNO3/c1-8-4(6(10)11)2-3(7)5(8)9/h3-4H,2H2,1H3,(H,10,11)/t3-,4+/m1/s1

InChI Key

IZQDTWWMACMHQO-DMTCNVIQSA-N

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)F)C(=O)O

Canonical SMILES

CN1C(CC(C1=O)F)C(=O)O

Purity

95

Origin of Product

United States

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